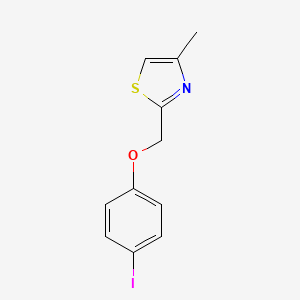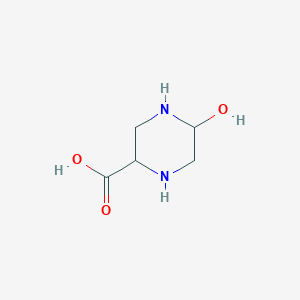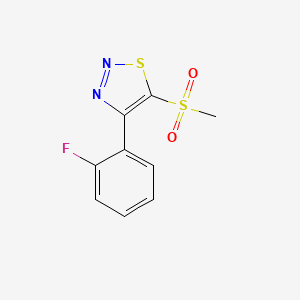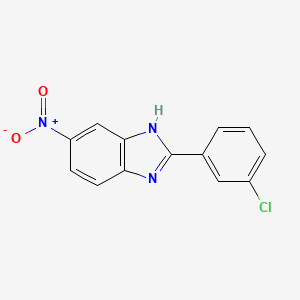
2-((4-Iodophenoxy)methyl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Yodofenoxi)metil)-4-metiltiazol es un compuesto orgánico que pertenece a la clase de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. La presencia del grupo yodofenoxi y el anillo tiazol hace que este compuesto sea interesante para diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((4-Yodofenoxi)metil)-4-metiltiazol generalmente implica la reacción de 4-yodofenol con un derivado de tiazol. Un método común incluye el uso de una base como el carbonato de potasio en un solvente aprótico polar como la dimetilformamida (DMF). La reacción se lleva a cabo en condiciones de reflujo para asegurar una conversión completa.
Paso 1: Se hace reaccionar 4-yodofenol con un derivado de tiazol en presencia de carbonato de potasio.
Paso 2: La mezcla se calienta a reflujo en DMF.
Paso 3: El producto se aísla por filtración y se purifica mediante cromatografía en columna.
Métodos de producción industrial
Los métodos de producción industrial para 2-((4-Yodofenoxi)metil)-4-metiltiazol pueden implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de sistemas automatizados permite un mejor control de la temperatura, la presión y el tiempo de reacción, lo que lleva a una producción más eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((4-Yodofenoxi)metil)-4-metiltiazol se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo yodofenoxi puede participar en reacciones de sustitución nucleofílica.
Reacciones de oxidación: El anillo tiazol puede oxidarse en condiciones específicas.
Reacciones de reducción: El compuesto puede sufrir reacciones de reducción para formar diferentes derivados.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles. Las condiciones generalmente implican un solvente polar y una base.
Reacciones de oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.
Principales productos formados
Reacciones de sustitución: Los productos incluyen varios tiazoles sustituidos.
Reacciones de oxidación: Los productos incluyen derivados de tiazol oxidados.
Reacciones de reducción: Los productos incluyen derivados de tiazol reducidos.
Aplicaciones Científicas De Investigación
2-((4-Yodofenoxi)metil)-4-metiltiazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus potenciales aplicaciones terapéuticas en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Yodofenoxi)metil)-4-metiltiazol implica su interacción con objetivos moleculares específicos. El grupo yodofenoxi puede interactuar con diversas enzimas y receptores, mientras que el anillo tiazol puede participar en procesos de transferencia de electrones. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 4-((4-Yodofenoxi)metil)benzamida
- 2-((4-Yodofenoxi)metil)ácido benzoico
- 1-{5-[(4-Yodofenoxi)metil]-2-furoil}-2-metilpiperidina
Singularidad
2-((4-Yodofenoxi)metil)-4-metiltiazol es único debido a la presencia tanto del grupo yodofenoxi como del anillo tiazol. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H10INOS |
|---|---|
Peso molecular |
331.17 g/mol |
Nombre IUPAC |
2-[(4-iodophenoxy)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H10INOS/c1-8-7-15-11(13-8)6-14-10-4-2-9(12)3-5-10/h2-5,7H,6H2,1H3 |
Clave InChI |
NOWLUJYDTMJVGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)COC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)




